
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is a complex compound that combines an organic molecule with a palladium-based inorganic component The organic part, 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one, is a derivative of pyrazolone, a class of compounds known for their anti-inflammatory and analgesic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one typically involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation and amination steps. The final product is then complexed with tetrachloropalladium through a coordination reaction. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the palladium complex.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors where the organic synthesis and metal complexation can be carried out sequentially. The process would need to be optimized for yield and purity, with careful control of reaction parameters and purification steps to remove any unreacted starting materials or by-products.
化学反应分析
Types of Reactions
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium can undergo various chemical reactions, including:
Oxidation: The organic component can be oxidized under specific conditions, potentially altering its pharmacological properties.
Reduction: The palladium center can facilitate reduction reactions, making the compound useful in catalytic processes.
Substitution: The tetrachloropalladium part can undergo ligand exchange reactions, where the chloride ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Ligand exchange can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated palladium complexes.
科学研究应用
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential as an anti-inflammatory and analgesic agent.
Medicine: Explored for its potential use in drug formulations due to its pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium involves its interaction with biological targets and catalytic pathways:
Molecular Targets: The organic component may interact with enzymes involved in inflammation and pain pathways, while the palladium center can facilitate redox reactions.
Pathways Involved: The compound may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The palladium component can participate in electron transfer reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
4-Methylaminoantipyrine: A related pyrazolone derivative with similar anti-inflammatory properties.
Tetrachloropalladate complexes: Other palladium-based complexes used in catalysis.
Uniqueness
1,5-Dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium is unique due to its combination of an organic pharmacophore with a metal center, providing a dual functionality that can be exploited in various applications. Its ability to participate in both biological and catalytic processes makes it a versatile compound in research and industry.
属性
CAS 编号 |
65230-72-0 |
|---|---|
分子式 |
C12H15Cl4N3OPd |
分子量 |
465.5 g/mol |
IUPAC 名称 |
1,5-dimethyl-4-(methylamino)-2-phenylpyrazol-3-one;tetrachloropalladium |
InChI |
InChI=1S/C12H15N3O.4ClH.Pd/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10;;;;;/h4-8,13H,1-3H3;4*1H;/q;;;;;+4/p-4 |
InChI 键 |
OYAMQGKDLKAMRF-UHFFFAOYSA-J |
规范 SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC.Cl[Pd](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



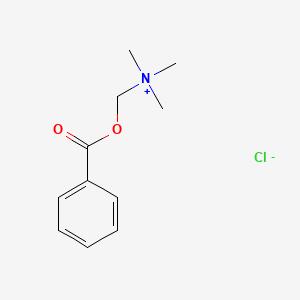
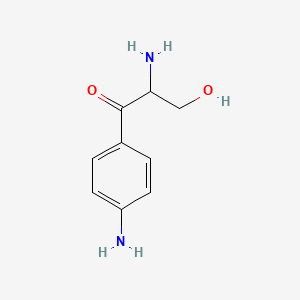
![2-[2-(Chloromethyl)phenoxy]propanamide](/img/structure/B14490599.png)
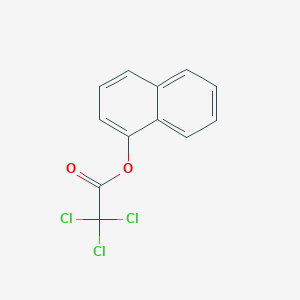
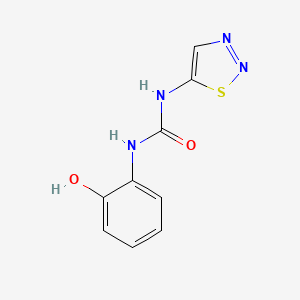
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14490612.png)

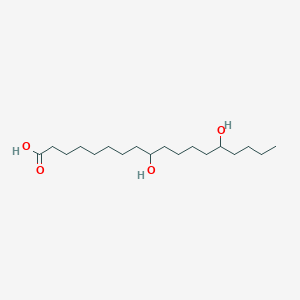
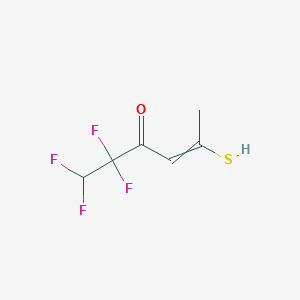
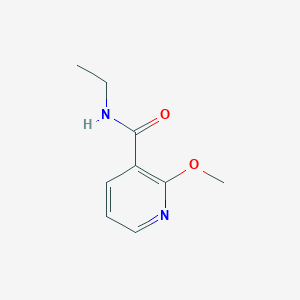
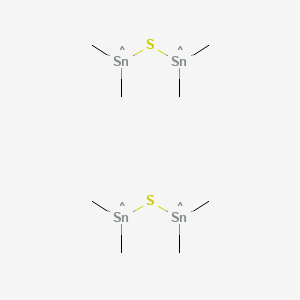

![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)
